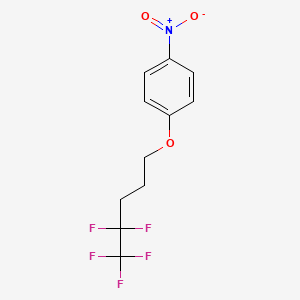
4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene: is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a pentafluoropentoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene typically involves the following steps:
Preparation of 4,4,5,5,5-Pentafluoropentanol: This intermediate can be synthesized by reacting pentafluoroethyl iodide with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine.
Formation of this compound: The pentafluoropentanol is then reacted with 1-nitrobenzene under suitable conditions to form the desired compound. This step may involve the use of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, 4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Advanced Materials: The compound is used as a building block in the synthesis of advanced materials, including polymers and fluorinated compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Coatings and Surface Treatments: The compound is utilized in the formulation of coatings and surface treatments to impart unique properties such as hydrophobicity and chemical resistance.
Electronics: It finds applications in the electronics industry, particularly in the development of specialized materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene: This compound is similar but contains an amino group instead of a nitro group.
4-(4,4,5,5,5-Pentafluoropentoxy)-1-chlorobenzene: This compound has a chlorine atom in place of the nitro group.
Uniqueness:
Chemical Properties: The presence of the nitro group in 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene imparts unique electronic properties, making it distinct from its analogs.
Reactivity: The nitro group also influences the compound’s reactivity, allowing for specific chemical transformations that are not possible with its analogs.
Propiedades
Fórmula molecular |
C11H10F5NO3 |
|---|---|
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
1-nitro-4-(4,4,5,5,5-pentafluoropentoxy)benzene |
InChI |
InChI=1S/C11H10F5NO3/c12-10(13,11(14,15)16)6-1-7-20-9-4-2-8(3-5-9)17(18)19/h2-5H,1,6-7H2 |
Clave InChI |
QWMDNAOLVMZQSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
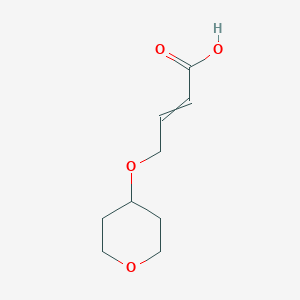

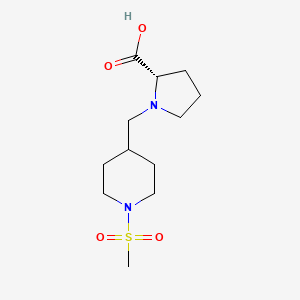
![1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione](/img/structure/B11720591.png)
![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)
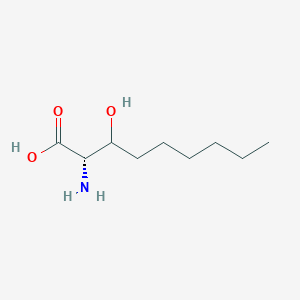
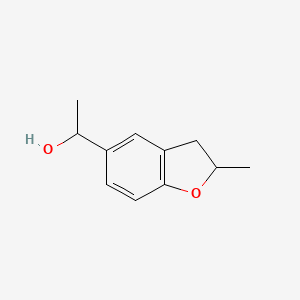
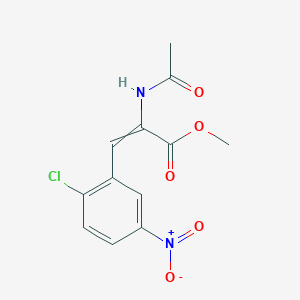
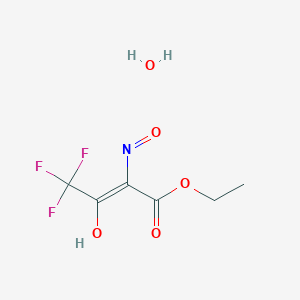

![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)

